CMP SIALIC ACID, [SIALIC-6-14C]
Description
The Role of CMP-Sialic Acid as an Activated Donor Substrate in Sialylation Pathways
In mammalian cells, the enzymatic transfer of sialic acid residues onto the terminal positions of glycan chains is not a spontaneous process. Free sialic acid must first be activated to a high-energy nucleotide sugar donor. nih.govwikipedia.org This essential activation step is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), which facilitates the reaction between sialic acid and cytidine (B196190) triphosphate (CTP) to form CMP-sialic acid and pyrophosphate. nih.govresearchgate.net This reaction is unique among sugar nucleotides as it involves a monophosphate linkage rather than a diphosphate (B83284) one. wikipedia.org
Once synthesized, primarily within the cell nucleus, CMP-sialic acid is transported into the Golgi apparatus. nih.govresearchgate.net Inside the Golgi, a family of enzymes known as sialyltransferases (STs) utilizes CMP-sialic acid as the universal and sole donor substrate to transfer the sialic acid moiety to the non-reducing end of acceptor oligosaccharide chains on glycoproteins and glycolipids. researchgate.netmedchemexpress.comnih.govoup.com This transfer, which forms specific α-glycosidic linkages (e.g., α2,3, α2,6, or α2,8), is the fundamental reaction of all sialylation pathways. oup.comresearchgate.net The activation of sialic acid to CMP-sialic acid is, therefore, an indispensable prerequisite and a key regulatory point for the biosynthesis of all sialoglycoconjugates. nih.govresearchgate.netnih.gov
Fundamental Biological Significance of Sialylation Processes
Sialylation, the process enabled by CMP-sialic acid, has profound biological consequences due to the unique properties and strategic location of sialic acids at the outermost end of the cellular glycocalyx. frontiersin.orgresearchgate.netnih.gov These terminal sugars are directly involved in a multitude of cellular and molecular interactions that are vital for health and implicated in disease. researchgate.netnih.gov
Key biological functions modulated by sialylation include:
Cellular Communication and Adhesion: The dense negative charge conferred by sialic acids influences cell-cell and cell-matrix interactions, contributing to processes like cell adhesion and signal transduction. oup.comnih.govmdpi.com By modulating the biophysical properties of the cell surface, sialylation can prevent non-specific cell aggregation and regulate specific adhesion events, such as the selectin-mediated trafficking of leukocytes to sites of inflammation. nih.govresearchgate.net
Immune System Regulation: Sialylation is a critical mechanism for immune self-recognition and modulation. The presence of specific sialic acid patterns on host cells can mask underlying antigenic sites, preventing an immune attack. frontiersin.orgmdpi.com Furthermore, these sialoglycans act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on immune cells. nih.govnih.gov The engagement of Siglecs by host sialic acids transmits inhibitory signals that maintain immune homeostasis and prevent autoimmunity. mdpi.comnih.gov
Role in Cancer and Metastasis: Aberrant sialylation is a well-established hallmark of cancer. frontiersin.orgresearchgate.net Tumor cells often exhibit hypersialylation, which contributes to malignancy by promoting immune evasion, enhancing cell motility, and facilitating metastasis. mdpi.comnih.gov Increased sialylation can mask tumor antigens from immune surveillance and engage inhibitory Siglec receptors on immune cells like Natural Killer (NK) cells and T-cells, creating an immunosuppressive tumor microenvironment. nih.govnih.gov Specific sialylated structures, such as sialyl-Lewis antigens, are ligands for selectins on endothelial cells, promoting the adhesion of circulating tumor cells to blood vessel walls, a key step in the metastatic cascade. mdpi.com
Pathogen Interaction: Many pathogens, including viruses and bacteria, have evolved to recognize and bind to specific host cell sialic acids to initiate infection. nih.govnih.gov For instance, the influenza virus hemagglutinin protein binds to sialic acids on the surface of respiratory epithelial cells as the first step of entry. Conversely, some pathogenic bacteria decorate their own surfaces with sialic acid, a form of molecular mimicry that allows them to evade the host's immune system. nih.gov
Strategic Application of Radiolabeled CMP-Sialic Acid, [Sialic-6-14C] as a Biochemical Probe
To investigate the complex processes of sialylation, researchers rely on powerful biochemical tools. Among the most crucial is the radiolabeled version of the donor substrate, CMP-sialic acid, [sialic-6-14C]. This compound contains a radioactive carbon-14 (B1195169) isotope at the sixth position of the sialic acid moiety. Its application as a biochemical probe is fundamental for studying the activity and specificity of sialyltransferase enzymes. nih.govnih.gov
The primary use of CMP-[14C]sialic acid is in sialyltransferase activity assays. In these experiments, an enzyme source (such as a cell lysate or purified sialyltransferase) is incubated with an appropriate acceptor substrate and CMP-[14C]sialic acid. nih.govresearchgate.netjcggdb.jpd-nb.info The enzyme catalyzes the transfer of the [14C]sialic acid from the CMP donor onto the acceptor molecule. nih.gov
Because the sialic acid is radiolabeled, the resulting sialylated product is also radioactive. This allows for its detection and quantification. A common method involves separating the radiolabeled glycoprotein (B1211001) or glycolipid product from the unreacted, smaller CMP-[14C]sialic acid substrate, often by precipitation and filtration or by chromatographic techniques like thin-layer chromatography (HPTLC). nih.govresearchgate.netjcggdb.jp The amount of radioactivity incorporated into the product is then measured using a scintillation counter or radioimager, providing a direct measure of the sialyltransferase's activity. nih.govjcggdb.jp These assays are invaluable for determining enzyme kinetics (Vmax and Km), characterizing enzyme specificity for different acceptors, and screening for potential inhibitors of sialylation. researchgate.netd-nb.info
Table 1: Example of a Sialyltransferase Assay Using CMP-[14C]Sialic Acid
This table outlines the typical components and purpose of an in vitro assay designed to measure the activity of sialyltransferase enzymes.
| Component | Example | Purpose in Assay |
| Enzyme Source | Recombinant human ST6Gal I; Microsomal fraction from cell lines | To provide the sialyltransferase whose activity is being measured. |
| Radiolabeled Donor Substrate | CMP-[¹⁴C]Neu5Ac | To provide the radioactive sialic acid that will be transferred to the acceptor, allowing for quantification of the product. nih.govresearchgate.net |
| Acceptor Substrate | Asialofetuin, Asialoorosomucoid, specific oligosaccharides (e.g., Galβ1,4GlcNAc) | To act as the molecule to which the radiolabeled sialic acid is attached by the enzyme. The choice of acceptor helps determine enzyme specificity. researchgate.netd-nb.info |
| Buffer System | MES or Cacodylate buffer (pH 6.0-6.2) | To maintain a stable and optimal pH for enzyme activity. nih.govd-nb.info |
| Divalent Cation | MnCl₂ or MgCl₂ | Required as a cofactor for the activity of many sialyltransferases. nih.govd-nb.info |
| Detergent | Triton CF-54 | To solubilize substrates and enzyme, particularly when using membrane-bound enzymes or lipid-based acceptors. nih.govnih.govd-nb.info |
| Detection Method | Scintillation counting after precipitation/filtration; Autoradiography/Phosphorimaging after HPTLC | To quantify the amount of [¹⁴C]sialic acid incorporated into the acceptor substrate, which is proportional to enzyme activity. nih.govjcggdb.jp |
Properties
CAS No. |
147385-62-4 |
|---|---|
Molecular Formula |
C11H19NO9 |
Molecular Weight |
321.224 |
IUPAC Name |
(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI Key |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cmp Sialic Acid
De Novo Biosynthesis of Sialic Acids Preceding CMP-Sialic Acid Formationnih.govrsc.orgresearchgate.netru.nl
The journey to CMP-sialic acid begins with the de novo synthesis of sialic acids, a process that occurs in the cytosol of vertebrate cells. rsc.orgsci-hub.se This pathway involves a series of enzymatic reactions that convert a common precursor into N-acetylneuraminic acid (Neu5Ac), the most prevalent form of sialic acid. rsc.org
Enzymatic Steps from UDP-GlcNAc to N-Acetylneuraminic Acid (Neu5Ac)nih.govrsc.orgimrpress.com
The de novo synthesis of Neu5Ac initiates with the substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.gov This process unfolds through four sequential enzymatic steps:
Epimerization: The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc). rsc.orgnih.gov
Phosphorylation: The kinase domain of the same GNE enzyme then phosphorylates ManNAc to produce ManNAc-6-phosphate (ManNAc-6P). rsc.orgnih.gov
Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9P). imrpress.com
Dephosphorylation: Finally, N-acetylneuraminate-9-phosphate phosphatase (NANP) removes the phosphate (B84403) group from Neu5Ac-9P to yield Neu5Ac. imrpress.com
In contrast, the bacterial biosynthesis of CMP-sialic acid involves a three-enzyme pathway starting with the conversion of UDP-GlcNAc to ManNAc by a hydrolyzing UDP-N-acetylglucosamine 2-epimerase (NeuC). Subsequently, sialic acid synthase (NeuB) condenses ManNAc with phosphoenolpyruvate to produce sialic acid, which is then activated to CMP-sialic acid by CMP-sialic acid synthetase (NeuA). uu.nl
Characterization of UDP-GlcNAc 2-epimerase/ManNAc-6-kinase (GNE) Functionmedlineplus.govresearchgate.netresearchgate.netnih.gov
Mutations in the GNE gene can lead to a condition known as GNE myopathy, an adult-onset muscle-wasting disease. medlineplus.gov The majority of these mutations involve single amino acid changes in the enzyme. medlineplus.gov
| Feature | Description |
| Enzyme | UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) |
| Function | Catalyzes the first two committed steps in sialic acid biosynthesis. nih.gov |
| Substrate (Epimerase) | UDP-N-acetylglucosamine (UDP-GlcNAc) nih.gov |
| Product (Epimerase) | N-acetylmannosamine (ManNAc) nih.gov |
| Substrate (Kinase) | N-acetylmannosamine (ManNAc) nih.gov |
| Product (Kinase) | ManNAc-6-phosphate nih.gov |
| Regulation | Feedback inhibition by CMP-Neu5Ac. nih.govoup.com |
| Clinical Relevance | Mutations cause GNE myopathy. medlineplus.gov |
Contribution of Neu5Ac-9-Phosphate Synthase (NANS) and Neu5Ac-9-Phosphate Phosphatase (NANP)nih.govimrpress.comnih.gov
Following the action of GNE, the pathway continues with two more critical enzymes. N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the irreversible condensation of ManNAc-6-phosphate with phosphoenolpyruvate to generate N-acetylneuraminate-9-phosphate (Neu5Ac-9P). imrpress.com This step is a key point of commitment in the synthesis of sialic acid.
Subsequently, N-acetylneuraminate-9-phosphate phosphatase (NANP) removes the phosphate group at the C-9 position of Neu5Ac-9P, yielding the final product, N-acetylneuraminic acid (Neu5Ac). imrpress.comnih.gov This dephosphorylation step is the terminal reaction in the cytosolic synthesis of free sialic acid.
Enzymatic Activation of Sialic Acid to CMP-Sialic Acidrsc.orgqa-bio.com
Once synthesized, sialic acid must be activated to become a donor substrate for sialyltransferases. This activation is a crucial step that occurs in a distinct cellular compartment and is catalyzed by a specific enzyme.
Mechanistic Studies of CMP-Sialic Acid Synthetase (CMAS/CSS) Activitynih.govresearchgate.netmdpi.comresearchgate.netoup.com
The activation of sialic acid is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase. nih.govmaayanlab.cloud This enzyme facilitates the reaction between sialic acid and cytidine (B196190) triphosphate (CTP) to produce CMP-sialic acid and pyrophosphate (PPi). oup.comresearchgate.net Unlike the synthesis of other sugar nucleotides that utilize a sugar-1-phosphate, CMAS uniquely uses the non-phosphorylated form of sialic acid as its substrate. oup.comnih.gov
The reaction mechanism involves a nucleophilic attack by the anomeric oxygen atom of the β-anomer of Neu5Ac on the α-phosphate of CTP. researchgate.netiucr.org This reaction is dependent on the presence of Mg²⁺. researchgate.netiucr.org CMAS is a key enzyme in maintaining cellular sialylation levels, and its disruption can lead to a complete loss of cell surface sialylation. researchgate.netmaayanlab.cloud
| Enzyme | Substrates | Product | Cofactor |
| CMP-Sialic Acid Synthetase (CMAS) | Sialic Acid, CTP | CMP-Sialic Acid, PPi | Mg²⁺ |
Analysis of CMAS Subcellular Localization and its Implications (Nuclear in Vertebrates)bidmc.orgoup.comoup.comresearchgate.net
A remarkable feature of vertebrate CMAS is its unusual subcellular localization. While the biosynthesis of sialic acid occurs in the cytoplasm, and its subsequent utilization by sialyltransferases takes place in the Golgi apparatus, CMAS is predominantly located in the nucleus. bidmc.orgoup.comresearchgate.net This nuclear localization is directed by specific nuclear localization signals within the enzyme's polypeptide chain. bidmc.org
The reason for this nuclear sequestration is not fully understood, but it is hypothesized to be important for protecting CMP-sialic acid from degradation or for regulating the synthesis of sialylated molecules. bidmc.org Following its synthesis in the nucleus, CMP-sialic acid is transported to the Golgi apparatus by a specific transporter. researchgate.netbidmc.org
In contrast to vertebrates, the CMAS enzyme in insects like Drosophila melanogaster is located in the Golgi apparatus. bidmc.orgnih.gov This difference in localization suggests distinct regulatory mechanisms for sialylation across different evolutionary lineages.
Comparative Enzymatic Properties and Regulatory Aspects of CMAS from Diverse Organisms
Cytidine monophosphate (CMP)-sialic acid synthetase (CMAS), also known as CMP-N-acetylneuraminate synthetase (CSS), is the key enzyme responsible for activating sialic acid for its transfer onto glycoconjugates. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the formation of CMP-sialic acid from cytidine triphosphate (CTP) and sialic acid. acs.org While CMAS is evolutionarily conserved from bacteria to humans, enzymes from different organisms exhibit distinct properties regarding their structure, substrate specificity, and regulation. tib.eunih.gov
Structural Differences: A notable structural difference is that most bacterial CMAS enzymes consist of a single conserved domain essential for sialic acid activation. In contrast, some bacterial and all vertebrate CMAS enzymes possess an additional C-terminal domain. tib.eu The function of this C-terminal domain is not fully elucidated but may be involved in the enzyme's stability, localization, or regulatory interactions. Furthermore, while vertebrate CMAS is typically localized in the nucleus, the Drosophila melanogaster enzyme (DmCSAS) is found in the Golgi apparatus, suggesting different cellular regulation mechanisms. nih.govwikipedia.org
Substrate Specificity and Kinetics: CMAS enzymes across species show variability in their preference for different sialic acid derivatives, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). For instance, human CMAS shows higher activity for Neu5Gc over Neu5Ac, whereas the enzyme from Neisseria meningitidis (NmCMAS) has a much weaker affinity for Neu5Gc compared to Neu5Ac. nih.gov The CMAS from Vibrio cholerae can activate both Neu5Ac and Neu5Gc, but has a clear preference for Neu5Ac. nih.gov Enzymes from various pathogenic bacteria, including N. meningitidis, Escherichia coli, and Group B Streptococci, have been characterized and are generally categorized by molecular weight, with some larger enzymes exhibiting bifunctional activity, such as acetylhydrolase activity. researchgate.net
Cofactor Requirements and Optimal Conditions: CMAS activity is strictly dependent on the presence of divalent cations, with Mg²⁺ being the most favored for optimal activity in many species. researchgate.netresearchgate.net However, the Drosophila enzyme can also function with other cations like Mn²⁺, Zn²⁺, Fe²⁺, and Co²⁺, and its activity with these different metals varies depending on the pH. nih.govresearchgate.net The pH optima also differ; for example, DmCSAS prefers a lower pH compared to its human counterpart. researchgate.net
These comparative differences highlight the evolutionary adaptation of CMAS to the specific metabolic contexts of different organisms. nih.gov
Table 1. Comparative Properties of CMAS from Different Organisms
| Organism | Subcellular Localization | Substrate Preference | Key Structural Feature | Optimal Cation | Reference |
|---|---|---|---|---|---|
| Human | Nucleus | Neu5Gc > Neu5Ac | Contains C-terminal domain | Mg²⁺ | tib.eunih.gov |
| Drosophila melanogaster | Golgi Apparatus | Neu5Ac | Lacks typical vertebrate C-terminal domain features | Mg²⁺, Mn²⁺ | nih.govresearchgate.net |
| Neisseria meningitidis | Cytoplasm | Neu5Ac >> Neu5Gc | Single catalytic domain | Mg²⁺ | researchgate.netnih.gov |
| Vibrio cholerae | Cytoplasm | Neu5Ac > Neu5Gc | Single catalytic domain | Mg²⁺ | nih.gov |
| E. coli K1 | Cytoplasm | Neu5Ac | Larger, bifunctional (O-acetylesterase activity) | Mg²⁺ | nih.gov |
Salvage and Degradation Pathways Involving Sialic Acids and CMP-Sialic Acid
Cells can acquire sialic acid not only through de novo biosynthesis but also through salvage pathways that recycle sialic acid from degraded sialoglycoconjugates. nih.govoup.com This process is crucial for cellular economy and involves the uptake of extracellular glycoproteins or the turnover of endogenous ones. These glycoconjugates are transported to lysosomes, where sialidases (neuraminidases) cleave off the terminal sialic acid residues. wikipedia.orgnih.gov The liberated free sialic acid is then transported out of the lysosome into the cytoplasm. wikipedia.orgmdpi.com Once in the cytoplasm, it can re-enter the biosynthetic pathway, be activated by CMAS to form CMP-sialic acid, and be used for the synthesis of new glycoconjugates. nih.govnih.gov
The degradation of sialic acid serves to control its intracellular levels. Free sialic acid that is not re-utilized can be catabolized by the enzyme N-acetylneuraminate pyruvate-lyase (also known as sialic acid aldolase). nih.govmdpi.com This enzyme reversibly breaks down sialic acid into N-acetylmannosamine (ManNAc) and pyruvate. acs.orgmdpi.com In mammals, this degradation helps regulate the pool of sialic acid available for recycling, while in bacteria, the breakdown products can be used as carbon and energy sources. scispace.com
Mechanisms of Enzymatic Cleavage of CMP-Sialic Acid
The activated sugar nucleotide, CMP-sialic acid, can be enzymatically cleaved, which represents another point of regulation in the sialylation pathway. This degradation is carried out by specific hydrolases. In rat liver, a CMP-sialic acid hydrolase has been identified that cleaves the molecule into CMP and free sialic acid. This activity has also been observed in Golgi vesicles from rat and mouse liver, suggesting a role in modulating the availability of the activated sugar donor within this organelle. Research indicates that this cleavage is distinct from the reverse reaction of CMAS and is not mediated by the synthetase itself or by inorganic pyrophosphatase. oup.com The hydrolysis of CMP-sialic acid is sensitive to environmental conditions, with the rate of decomposition increasing dramatically at acidic pH (pH 6 and below). oup.com
Investigations into Metabolic Turnover of Sialic Acid Derivatives
The metabolic turnover of sialic acid is a dynamic process involving synthesis, activation, transfer, and degradation. Studies using modified sialic acid derivatives have provided significant insights into this turnover. When cells are supplied with synthetic sialic acid analogues, these molecules can enter the metabolic pathway and be processed by the cellular machinery. acs.org For example, fluorinated sialic acid derivatives can be converted by CMAS into their corresponding CMP-analogues. acs.orgru.nl These CMP-derivatives then act as competitive inhibitors of sialyltransferases, blocking the transfer of sialic acid to glycans and leading to a reduction in cell surface sialylation. acs.org
The efficiency of this metabolic processing influences the potency of these derivatives as inhibitors or as metabolic labels. Research has shown that modifications to the sialic acid molecule, particularly at the C-5 position, can significantly affect how efficiently they are metabolized to their active CMP form. acs.orgnih.gov For instance, replacing the natural N-acetamide group with a carbamate (B1207046) group leads to more efficient conversion to the active CMP analogue, resulting in higher intracellular concentrations of the inhibitor and more potent, long-lasting inhibition of sialylation. acs.orgru.nl These findings demonstrate that the metabolic flux through the sialic acid pathway, including the activation step by CMAS, is a key determinant in the turnover and biological effect of sialic acid derivatives. nih.gov
Regulatory Mechanisms within the CMP-Sialic Acid Biosynthetic Pathway, including Allosteric Feedback
The biosynthesis of CMP-sialic acid is tightly regulated to meet the cell's needs without over-accumulating intermediates. In eukaryotes, a primary control point is the allosteric feedback inhibition of the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). oup.comnih.gov GNE catalyzes the first committed step in the de novo synthesis of sialic acid. mdpi.com The downstream product, CMP-sialic acid, acts as a potent feedback inhibitor, binding to an allosteric site on the GNE enzyme. tib.euacs.org This binding reduces the enzyme's activity, thereby down-regulating the entire biosynthetic pathway and controlling the intracellular levels of CMP-sialic acid. nih.govacs.org The failure of this feedback mechanism leads to a genetic disease known as sialuria, characterized by the overproduction and excretion of sialic acid. nih.gov
In contrast, this specific allosteric feedback mechanism appears to be absent in bacteria like E. coli. asm.orgnih.govnih.gov Studies on E. coli mutants have shown that the synthesis of sialic acid is not regulated by feedback inhibition from CMP-NeuNAc. nih.govnih.gov Mutants unable to polymerize sialic acid accumulated approximately 25-fold more CMP-NeuNAc than wild-type strains, and mutants with a defective CMAS accumulated about sevenfold more free sialic acid. nih.gov In these bacteria, the regulation of the sialic acid pathway appears to be modulated by the activity of N-acylneuraminate pyruvate-lyase (sialic acid aldolase). This enzyme's expression is induced by sialic acid, and its activity controls the intracellular concentration of free sialic acid, and consequently, the amount of substrate available for CMAS to produce CMP-NeuNAc. asm.orgnih.gov This indicates a different regulatory strategy where control is exerted at the level of sialic acid degradation rather than at the initial biosynthetic step.
Intracellular Transport and Compartmentalization of Cmp Sialic Acid
Functional Analysis of the CMP-Sialic Acid Transporter (CST/SLC35A1)
The key protein responsible for the translocation of CMP-sialic acid into the Golgi is the CMP-sialic acid transporter (CST), also known as Solute Carrier Family 35 Member A1 (SLC35A1). creative-biolabs.comgenecards.org SLC35A1 is a multipass transmembrane protein located in the Golgi apparatus membrane. creative-biolabs.comwikipedia.org Functional analyses have revealed that SLC35A1 operates as an antiporter, mediating the exchange of cytosolic CMP-sialic acid for luminal cytidine (B196190) 5'-monophosphate (CMP), the byproduct of the sialyltransferase reaction. biorxiv.orgnih.govuniprot.org This antiporter mechanism is crucial for maintaining a continuous supply of the sugar donor for sialylation while removing the inhibitory CMP from the Golgi lumen. biorxiv.org
Studies using reconstituted proteoliposomes and expression in mutant cell lines have been pivotal in characterizing the transporter's function. nih.govresearchgate.net For instance, Chinese hamster ovary (CHO) mutant cell lines, such as Lec2, which have a defect in the CMP-sialic acid transport system, show a significant reduction in the sialylation of glycoproteins and glycolipids. researchgate.netmdpi.com Complementation of these cells with a functional SLC35A1 gene restores normal sialylation, confirming its central role. researchgate.netmdpi.com The transporter exhibits high specificity for CMP-sialic acid, with a lower affinity for other nucleotide sugars. genecards.org Interestingly, while it binds both CMP-sialic acid and free CMP, it displays a higher affinity for CMP. genecards.orguniprot.org
| Feature | Description | References |
| Protein Name | CMP-Sialic Acid Transporter (CST), Solute Carrier Family 35 Member A1 (SLC35A1) | creative-biolabs.comgenecards.org |
| Location | Medial- and trans-cisternae of the Golgi apparatus | creative-biolabs.comnih.govuniprot.org |
| Function | Transports CMP-sialic acid from the cytosol into the Golgi lumen | creative-biolabs.comgenecards.orgmedchemexpress.com |
| Mechanism | Antiporter; exchanges CMP-sialic acid for CMP | biorxiv.orgnih.govuniprot.org |
| Substrate | Primarily CMP-sialic acid | genecards.org |
Mechanisms of CMP-Sialic Acid Translocation Across Golgi Apparatus Membranes
The translocation of CMP-sialic acid across the Golgi membrane is a carrier-mediated process. nih.gov Early studies using isolated Golgi apparatus from rat liver and radiolabeled CMP-[14C]sialic acid demonstrated the incorporation of sialic acid into endogenous glycoproteins and glycolipids within intact vesicles, supporting the existence of a specific transporter. nih.gov The transporter functions as an antiporter, coupling the influx of CMP-sialic acid into the Golgi lumen with the efflux of CMP. uniprot.org This exchange is essential for efficient sialylation.
Structural and functional studies have begun to unravel the molecular mechanism of translocation. SLC35A1 is a hydrophobic protein with multiple membrane-spanning domains. researchgate.net The crystal structure of a eukaryotic CMP-sialic acid transporter has provided insights into substrate recognition and translocation. biorxiv.orgnih.gov The specificity for CMP-sialic acid is largely determined by the recognition of the CMP moiety. nih.gov The transporter can function both as a passive uniporter and as a secondary active antiporter. biorxiv.org The process involves conformational changes within the transporter protein to move the substrate across the membrane. nih.gov The carboxyl-terminal cytoplasmic tail of the transporter contains specific export motifs that are crucial for its proper trafficking from the endoplasmic reticulum to the Golgi apparatus. nih.gov
Consequences of Transport Deficiencies on Sialylation Processes
Deficiencies in the CMP-sialic acid transporter have profound consequences on cellular sialylation, leading to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), specifically SLC35A1-CDG (formerly CDG-IIF). creative-biolabs.comnih.govconicet.gov.ar Mutations in the SLC35A1 gene can lead to a significant reduction or complete loss of transporter function. nih.govconicet.gov.arneurology.org
The direct consequence of impaired CMP-sialic acid transport is a decreased availability of the donor substrate in the Golgi lumen. This results in the under-sialylation, or hyposialylation, of a wide range of glycoproteins and glycolipids. nih.govnih.gov This can be detected by analyzing the glycosylation status of serum glycoproteins like transferrin, which will show isoforms lacking terminal sialic acids. nih.gov The lack of terminal sialic acid exposes underlying galactose residues, which can be detected using lectins like Peanut Agglutinin (PNA). mdpi.comnih.gov
Clinically, patients with SLC35A1-CDG can present with a variety of severe symptoms, including profound neurological impairment, seizures, developmental delay, and hematological abnormalities such as macrothrombocytopenia (abnormally large and few platelets). nih.govconicet.gov.arnih.govhaematologica.org The hyposialylation of platelet surfaces, for example, leads to their rapid clearance from circulation. nih.govhaematologica.org In some cases, SLC35A1 deficiency has also been linked to abnormal O-mannosylation of α-dystroglycan, a protein important for muscle and brain development, suggesting a broader role for the transporter than initially thought. scispace.comoup.com
| Mutation in SLC35A1 | Consequence on Transport | Resulting Phenotype | References |
| p.Gln101His | ~50% reduction in transport activity | Intellectual disability, seizures, ataxia, macrothrombocytopenia | neurology.orgresearchgate.net |
| p.Thr156Arg and p.Glu196Lys (compound heterozygous) | Substantial decrease in transport rate | Severe neurological phenotype, decreased sialylation of N- and O-glycans | nih.govconicet.gov.arresearchgate.net |
| Various mutations | Reduced or abolished transport | Congenital Disorder of Glycosylation Type 2F (CDG-IIF) | creative-biolabs.commdpi.com |
Comparative Research on CMP-Sialic Acid Transporter-Like Proteins in Various Biological Systems
While sialic acids are hallmarks of vertebrate glycobiology, genes with homology to the mammalian SLC35A1 have been identified in other organisms, including some where sialic acid is not thought to be synthesized, such as plants. bidmc.orgnih.govebi.ac.uk This has spurred comparative research to understand the evolutionary origins and potential alternative functions of these transporter-like proteins.
In insects like Drosophila melanogaster, a CMP-sialic acid synthetase has been identified, and while most of their glycans are not sialylated, some are, indicating a functional sialylation pathway. bidmc.org The subcellular localization of the synthetase in insects can differ from the nuclear localization seen in vertebrates, with some being found in the Golgi apparatus. bidmc.orgoup.com
In plants, such as rice (Oryza sativa) and Arabidopsis thaliana, genes encoding CMP-sialic acid transporter-like proteins (CSTLPs) have been cloned and studied. nih.gov Interestingly, when a rice CSTLP, OsCSTLP1, was expressed in a CMP-sialic acid transporter-deficient CHO cell line (Lec2), it was able to rescue the sialylation defect. nih.gov Furthermore, in vitro transport assays confirmed that OsCSTLP1 can specifically transport CMP-sialic acid. nih.gov However, since plants are not known to produce sialic acid, it is hypothesized that the physiological substrate for these transporters in plants might be a structurally similar nucleotide sugar, such as CMP-3-deoxy-D-manno-octulosonic acid (CMP-Kdo), which is a component of the plant cell wall pectin (B1162225) rhamnogalacturonan-II. oup.comnih.gov The lethal phenotype observed in Arabidopsis with mutations in these transporter genes suggests they play a crucial role in plant development. nih.gov
| Organism | Transporter/Homolog | Substrate(s) | Physiological Relevance | References |
| Human (Homo sapiens) | SLC35A1 | CMP-sialic acid | Sialylation of glycoproteins and glycolipids | creative-biolabs.comgenecards.org |
| Mouse (Mus musculus) | Slc35a1 | CMP-sialic acid | Sialylation, megakaryopoiesis, platelet life span | uniprot.orgnih.govhaematologica.org |
| Rice (Oryza sativa) | OsCSTLP1 | CMP-sialic acid (in vitro), likely CMP-Kdo (in vivo) | Plant development (essential) | nih.govuniprot.org |
| Fruit fly (Drosophila melanogaster) | Homologs exist | CMP-sialic acid | Low-level sialylation of some glycoproteins | bidmc.org |
Enzymology and Substrate Specificity in Sialylation Utilizing Cmp Sialic Acid, Sialic 6 14c
Developed Enzymatic Assays Employing CMP Sialic Acid, [Sialic-6-14C]
Design and Application of Coupled Enzymatic Assay Systems
Coupled enzymatic assay systems are invaluable tools in glycobiology for the sensitive detection and characterization of sialyltransferase activity. These systems often employ the radiolabeled donor substrate, CMP Sialic Acid, [Sialic-6-14C], to monitor the transfer of sialic acid onto various acceptor molecules. The design of these assays typically involves a multi-step enzymatic reaction where the product of one reaction becomes the substrate for the next, ultimately leading to a measurable signal.
A common application of this system is in the study of sialyltransferase specificity and kinetics. For instance, in a typical assay, a specific sialyltransferase is incubated with an acceptor substrate (e.g., asialofetuin) and CMP-[14C]sialic acid. The reaction is then terminated, and the radiolabeled glycoprotein (B1211001) product is separated from the unreacted CMP-[14C]sialic acid. The amount of radioactivity incorporated into the glycoprotein is then quantified, providing a direct measure of the enzyme's activity. d-nb.infonih.gov
Coupled assays can also be designed to investigate the entire sialic acid biosynthetic pathway. For example, researchers have used radiolabeled mannosamine (B8667444) derivatives to trace their conversion through various enzymatic steps to form CMP-sialic acid and subsequently, cell-surface sialoglycoconjugates. scispace.com By analyzing the levels of radiolabeled intermediates, such as ManNAc-6-phosphate and sialic acid, bottlenecks in the pathway can be identified. scispace.com
Furthermore, these systems can be adapted for high-throughput screening of sialyltransferase inhibitors. By measuring the reduction in the incorporation of [14C]sialic acid in the presence of a potential inhibitor, its efficacy can be determined. The flexibility of coupled enzymatic assays allows for their application in diverse research areas, from fundamental enzymology to drug discovery.
Techniques for Detection and Quantification of Radiolabeled Sialylation Products (e.g., HPTLC, Scintillation Counting)
Following the enzymatic reaction with CMP Sialic Acid, [Sialic-6-14C], a variety of techniques are employed to detect and quantify the resulting radiolabeled sialylation products. The choice of method depends on the nature of the acceptor substrate and the specific research question.
Liquid Scintillation Counting is a widely used and highly sensitive method for quantifying the total amount of radiolabeled sialic acid transferred to an acceptor molecule. d-nb.infonih.gov In this technique, the reaction mixture is typically treated to precipitate the macromolecular products (e.g., glycoproteins), which are then collected on a filter. d-nb.infonih.gov The filter is then placed in a scintillation cocktail, and the radioactive decay of the 14C isotope is measured by a scintillation counter. The resulting counts per minute (CPM) or disintegrations per minute (DPM) are directly proportional to the amount of sialylation that has occurred. sigmaaldrich.com This method is particularly useful for kinetic studies where a quantitative measure of enzyme activity is required. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for separating and visualizing radiolabeled sialylation products, especially when dealing with smaller acceptor molecules like oligosaccharides or glycolipids. researchgate.net In this method, a small amount of the reaction mixture is spotted onto an HPTLC plate. The plate is then developed in a solvent system that separates the radiolabeled product from the unreacted CMP-[14C]sialic acid and other reaction components based on their different affinities for the stationary and mobile phases. nih.gov The separated radioactive spots can then be visualized using a radio-image analyzer or by autoradiography. jcggdb.jp HPTLC provides qualitative information about the products formed and can also be used for quantitative analysis by scraping the radioactive spots and measuring their radioactivity using scintillation counting.
Other techniques that can be coupled with the use of radiolabeled substrates include:
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For glycoprotein acceptors, the reaction products can be separated by SDS-PAGE. The gel can then be dried and exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled protein bands. jcggdb.jpnih.gov
High-Performance Liquid Chromatography (HPLC): Radiolabeled products can be separated and quantified using HPLC systems equipped with a flow scintillation detector. scispace.com This provides both high-resolution separation and real-time quantification of radioactivity.
The combination of these detection and quantification techniques provides a comprehensive toolkit for researchers to study the intricate details of sialylation reactions.
Kinetic and Mechanistic Studies of Sialyltransferases with Radiolabeled Substrates
The use of radiolabeled substrates like CMP Sialic Acid, [Sialic-6-14C], has been instrumental in elucidating the kinetic parameters and reaction mechanisms of sialyltransferases. These studies provide fundamental insights into how these enzymes function, their substrate preferences, and how their activity is regulated.
Kinetic Analyses:
Kinetic studies typically involve measuring the initial reaction velocity at varying concentrations of one substrate while keeping the concentration of the other substrate constant. By using CMP-[14C]sialic acid, the rate of sialic acid incorporation into the acceptor substrate can be accurately quantified. nih.gov
The data obtained from these experiments are often fitted to the Michaelis-Menten equation to determine key kinetic constants:
KM (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. A lower KM value generally indicates a higher affinity. nih.gov
Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov
By determining the KM and Vmax values for different acceptor substrates, researchers can gain a detailed understanding of a sialyltransferase's substrate specificity. nih.govuu.nl For example, studies have used this approach to compare the kinetic parameters of different sialyltransferases towards various synthetic and natural acceptor molecules. nih.gov
Mechanistic Studies:
Radiolabeled substrates are also crucial for investigating the reaction mechanism of sialyltransferases. Sialyltransferases typically follow a sequential Bi-Bi mechanism, where both the donor (CMP-sialic acid) and acceptor substrates must bind to the enzyme before the catalytic reaction occurs. nih.gov
Product inhibition studies, where the effect of adding one of the products (e.g., CMP) on the initial reaction rate is measured, are often employed to distinguish between different types of sequential mechanisms (e.g., ordered vs. random). By analyzing the inhibition patterns with respect to both the donor and acceptor substrates, the order of substrate binding and product release can be inferred. nih.gov For instance, such studies have been used to propose a random bi-bi mechanism for ST3Gal-I. nih.gov
The data gathered from these kinetic and mechanistic studies are essential for understanding the biological roles of sialyltransferases and for the rational design of specific inhibitors with potential therapeutic applications.
Methodological Applications of Cmp Sialic Acid, Sialic 6 14c in Advanced Glycobiology Research
Metabolic Labeling and Tracer Studies of Glycans and Glycoconjugates
Metabolic radiolabeling is a fundamental technique that provides specific information about the structure, sequence, and distribution of the sugar chains of glycoconjugates. nih.gov By introducing a radiolabeled precursor like CMP Sialic Acid, [Sialic-6-14C] into a biological system, researchers can track its journey through metabolic pathways and its ultimate incorporation into complex carbohydrates. nih.govrsc.org This approach is relatively simple to perform and requires only a scintillation counter for detection, yet it yields partial structural information sufficient for many research purposes. nih.gov Following labeling, the radioactive glycoconjugate of interest can be isolated for further structural analysis. nih.gov
The use of radiolabeled sialic acid precursors is a definitive method for tracing the monosaccharide's incorporation into glycoproteins and glycolipids. In vitro studies have shown that eukaryotic cells can efficiently take up isotopically labeled free sialic acid from their environment, convert it into CMP-sialic acid, and subsequently incorporate it into cell surface sialoglycans. researchgate.net
In vivo tracer studies provide a systemic view of this metabolic fate. For instance, when newborn piglets were intravenously administered N-acetylneuraminic acid-6-14C, the radioactivity was rapidly distributed among various tissues, demonstrating that exogenous sialic acid can cross the blood-brain barrier and be taken up by different organs. nih.gov The brain, in particular, showed significant uptake, with the cerebrum accumulating the highest percentage of the injected radioactivity compared to other brain regions. nih.gov This indicates that dietary or circulating sialic acid can be a direct source for the synthesis of vital sialoglycoconjugates, such as gangliosides and sialylglycoproteins, during early development. nih.gov
| Tissue | % of Total Injected Radioactivity (mean +/- SEM) |
| Brain (Total) | 0.2335 |
| Cerebrum | 0.175 +/- 0.008 |
| Cerebellum | 0.0295 +/- 0.006 |
| Thalamus | 0.029 +/- 0.006 |
| Other Organs | |
| Kidneys | > 0.2335 |
| Liver | < 0.2335 |
| Pancreas | < 0.2335 |
| Heart | < 0.2335 |
| Spleen | < 0.2335 |
Table 1. Distribution of radioactivity in piglet tissues 120 minutes after intravenous injection of N-acetylneuraminic acid-6-14C. The data highlights significant incorporation into brain tissue, particularly the cerebrum. nih.gov
Tracer studies using compounds like CMP Sialic Acid, [Sialic-6-14C] are instrumental in investigating the patterns of sialylation and their dynamic turnover. The specific arrangement of sialic acids on cell surfaces, known as the sialylation pattern, is highly regulated and changes in response to various physiological and pathological conditions. oup.comresearchgate.net These alterations are often the result of changes in the expression levels of sialyltransferases (enzymes that add sialic acid) and sialidases (enzymes that remove it). oup.com For example, altered sialylation is a known hallmark of malignant disease. oup.com Radiolabeling allows researchers to monitor the rate of sialic acid incorporation and removal, providing insights into the turnover of specific sialoglycans and the enzymatic activities that govern these dynamic patterns. oup.comresearchgate.net
Probing Glycosylation Pathways and Enzyme Promiscuity with Radiolabeled Precursors
Radiolabeled precursors are crucial for dissecting complex biosynthetic pathways and exploring the substrate flexibility of the enzymes involved. scispace.comd-nb.info By introducing modified, radiolabeled building blocks, scientists can challenge the metabolic machinery of a cell and identify which enzymes can process these unnatural analogs. scispace.com
A key application of radiolabeled precursors is the identification of rate-limiting or "bottleneck" steps within a metabolic pathway. scispace.com In the context of sialic acid biosynthesis, researchers have used radiolabeled unnatural N-acetylmannosamine (ManNAc) derivatives to probe the efficiency of each enzymatic step leading to the formation of cell-surface sialoglycoconjugates. scispace.com By measuring the intracellular levels of the radiolabeled metabolic intermediates—such as the ManNAc analog, its 6-phosphate derivative, the resulting sialic acid analog, and the final CMP-sialic acid analog—it is possible to pinpoint where the metabolic flow is constricted. scispace.com
| Substrate Fed to Cells (20 µM) | Relative Level of ManX | Relative Level of ManX-6-P | Relative Level of Sialic Acid X |
| ¹⁴C-Ac₄ManNAc (Natural) | ~1 | ~1 | High |
| ¹⁴C-Ac₄ManProp (Unnatural) | ~6 | Not Detected | Moderate |
Table 2. Comparison of metabolic intermediate levels in Jurkat cells treated with natural versus unnatural radiolabeled mannosamine (B8667444) precursors. The data demonstrates an accumulation of the unnatural precursor (ManProp) and a lack of its phosphorylated product, identifying the kinase step as a bottleneck. scispace.com
The sialic acid biosynthetic pathway exhibits a degree of tolerance for unnatural substrates, a feature exploited in metabolic oligosaccharide engineering. scispace.comd-nb.infonih.gov Radiolabeled unnatural precursors are used to quantify the ability of different cell lines to metabolize these analogs and incorporate them into their cell surface glycans. nih.gov Such studies have shown that the efficiency of this process can be highly cell-type dependent, with different cells exhibiting distinct metabolic roadblocks. nih.gov
Furthermore, investigations have demonstrated that enzymes within the pathway, particularly sialyltransferases, are promiscuous and can utilize unnatural CMP-sialic acid donors. scispace.comwhiterose.ac.uk For example, the bacterial sialyltransferase in Neisseria gonorrhoeae can incorporate a variety of unnatural nonulosonic acids (NulOs) supplied as their CMP-activated forms. plos.org In another study, screening a library of sialyltransferases against an unnatural donor, CMP-pseudaminic acid, led to the identification of a promiscuous enzyme from Pasteurella multocida capable of its biocatalytic transfer. whiterose.ac.uk These findings, enabled by the use of labeled compounds, are critical for developing chemoenzymatic approaches to synthesizing novel glycoconjugates. whiterose.ac.uk
Cellular and Subcellular Metabolic Investigations
CMP Sialic Acid, [Sialic-6-14C] and its precursors are vital for investigating metabolism at both the whole-cell and subcellular levels. researchgate.netnih.gov These studies reveal how different tissues manage sialic acid biosynthesis and how the pathway is compartmentalized and regulated within the cell. nih.govnih.gov
A remarkable feature of sialic acid metabolism in vertebrates is its unique subcellular compartmentalization. researchgate.netbidmc.org While most nucleotide sugars are synthesized in the cytoplasm, the final activation of sialic acid to CMP-sialic acid is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), which is localized in the cell nucleus. researchgate.netresearchgate.netnih.gov The CMP-sialic acid must then be transported out of the nucleus and into the Golgi apparatus, where sialyltransferases use it to sialylate newly synthesized glycoproteins and glycolipids. researchgate.netresearchgate.net
Tracer experiments using precursors like N-acetyl[14C]mannosamine have highlighted significant differences in sialic acid metabolism between different cell types. nih.gov For instance, supernatant fractions from rat liver were found to be far more efficient at converting the radiolabeled precursor into sialic acid biosynthetic intermediates compared to fractions from kidney or colonic mucosal cells. nih.gov This reflects the different metabolic priorities and enzymatic capacities of these tissues. nih.gov
| Cell Fraction Source | Utilization of ¹⁴C-Precursor (% of added precursor converted to sialic acid intermediates) |
| Liver | 49% |
| Colonic Mucosa | 5.6% |
| Kidney | 0.04% |
Table 3. Differing efficiencies of N-acetyl[14C]mannosamine utilization by 100,000g supernatant fractions from various rat tissues, demonstrating tissue-specific metabolic activity. nih.gov
Metabolic regulation is another area informed by tracer studies. The sialic acid biosynthetic pathway is subject to feedback inhibition, where the end product, CMP-sialic acid, can inhibit UDP-GlcNAc 2-epimerase (GNE), the rate-limiting enzyme in the pathway. nih.govnih.gov This regulatory loop helps maintain homeostasis of sialic acid production within the cell. nih.gov
Assessment of Sialic Acid Uptake and Subsequent Intracellular Metabolism by Cells
The use of radiolabeled CMP-sialic acid has been instrumental in dissecting the mechanisms of sialic acid uptake and its subsequent metabolic fate within the cell. Early studies aimed to determine whether intact CMP-sialic acid could be directly utilized by cells for surface sialylation. Research involving the incubation of fibroblast cell lines with doubly labeled CMP-sialic acid (e.g., CMP-[14C]sialic acid and [3H]CMP-sialic acid) revealed that a significant portion of the sugar nucleotide breaks down extracellularly into free sialic acid and cytidine (B196190) monophosphate. nih.gov This finding led to the critical understanding that the majority of sialic acid incorporation by these cells, at least 78% in the studied fibroblasts, results from the uptake of free sialic acid, which is then re-activated to CMP-sialic acid within the cell's nucleus before being used for sialylation in the Golgi apparatus. nih.gov
This process involves the cytosolic synthesis of sialic acid, its activation to CMP-sialic acid in the nucleus, and subsequent transport into the Golgi lumen. oup.comnih.gov The uptake of free sialic acid from the extracellular environment is now recognized as an efficient salvage pathway. researchgate.net Studies using isotopically labeled free sialic acid have shown its efficient uptake, conversion to CMP-N-acetylneuraminic acid (CMP-NANA), and incorporation into cell surface sialoglycans. researchgate.net The use of CMP Sialic Acid, [Sialic-6-14C] allows researchers to trace the journey of the sialic acid molecule after it is liberated from the nucleotide, providing quantitative data on the efficiency of cellular uptake, intracellular activation, and final incorporation into glycoproteins and glycolipids.
| Cell Line | Experimental Condition | Primary Route of Sialic Acid Incorporation | Reference |
| NIL, BHK, 3T3 Fibroblasts | Incubation with dual-labeled CMP-sialic acid | Uptake of free sialic acid after extracellular breakdown of CMP-sialic acid | nih.gov |
| Human Hematopoietic Cells | Culture with N-acetylneuraminic acid | Direct uptake of free sialic acid | researchgate.net |
Analysis of Luminal Sialylation within Organelles
CMP Sialic Acid, [Sialic-6-14C] is indispensable for studying the process of sialylation within the lumen of the Golgi apparatus, the primary site of this post-translational modification. For sialylation to occur, CMP-sialic acid synthesized in the nucleus must be transported into the Golgi lumen by a specific transporter, the CMP-sialic acid transporter (CST). nih.govnih.gov This transporter functions as an antiporter, exchanging cytosolic CMP-sialic acid for luminal CMP, which is a byproduct of the sialyltransferase reaction. oup.comfrontiersin.org
| Experimental System | Parameter Measured | Key Finding | Reference |
| Permeabilized CHO 15B Cells | Luminal sialylation | Established a sensitive fluorometric assay for luminal sialylation; transport does not require ATP. | nih.gov |
| Proteoliposomes with Reconstituted CST | Transport kinetics | Determined the transporter acts as a simple mobile carrier with a specific Km for CMP-Neu5Ac. | oup.com |
| Rat Liver Golgi Vesicles | Transport mechanism | Demonstrated a coupled antiport mechanism of CMP-sialic acid entry and luminal CMP exit. | oup.com |
Applications in Recombinant Protein Glycoengineering and Cell Surface Modification Research
The ability to control and modify sialylation is a major goal in biotechnology, particularly for the production of therapeutic recombinant proteins where sialic acid content is critical for serum half-life and biological activity. mdpi.comresearchgate.net CMP Sialic Acid, [Sialic-6-14C] provides a powerful analytical tool in these glycoengineering efforts.
Engineering of CMP-Sialic Acid Metabolic Pathways in Heterologous Host Cells
Many commonly used host systems for recombinant protein production, such as insect and plant cells, lack the endogenous machinery to produce sialylated glycoproteins. nih.govmdpi.comnih.gov A key limitation is the absence of a complete metabolic pathway for the synthesis of CMP-sialic acid and its transport into the Golgi. researchgate.netnih.gov Glycoengineering strategies aim to introduce the necessary mammalian genes to establish a functional sialylation pathway in these hosts. nih.govmdpi.comnih.gov
In these studies, CMP-[14C]sialic acid is often used in assays with microsomal fractions isolated from the engineered cells to confirm the functional expression of the introduced CMP-sialic acid transporter. nih.gov For example, successful engineering of the sialylation pathway in tobacco plants involved co-expressing six mammalian proteins, including the CMP-sialic acid transporter. nih.gov Assays using microsomes from these plants and radiolabeled CMP-sialic acid demonstrated for the first time that the transporter was active and capable of delivering the sugar nucleotide into the plant's Golgi apparatus, a critical step towards achieving in planta protein sialylation. nih.gov Similarly, engineering insect cells with a human CMP-sialic acid transporter was shown to enhance the sialylation of recombinant glycoproteins. nih.gov
| Host System | Engineered Component(s) | Role of Radiolabeled CMP-Sialic Acid | Outcome | Reference |
| Nicotiana benthamiana (plant) | Full mammalian sialylation pathway (6 genes) | Assay of CMP-sialic acid transport into isolated microsomes. | Successful transport of CMP-Neu5Ac into the Golgi, enabling in planta sialylation. | nih.gov |
| Sf9 Insect Cells | Human CMP-sialic acid transporter (hCSAT) | Not directly used, but engineering enhanced utilization of precursor for sialylation. | Increased cell surface and recombinant protein sialylation. | nih.gov |
| E. coli | H. influenzae and C. jejuni glycosyltransferases | Not directly used, but engineering aimed at producing CMP-Neu5Ac. | Production of a sialylated glycan precursor. | mdpi.com |
Development of Chemical Labeling and Detection Strategies for Sialoglycans
Metabolic glycoengineering with sialic acid precursors is a powerful strategy for labeling and detecting sialoglycans on living cells. mdpi.comfrontiersin.orgresearchgate.net This involves feeding cells unnatural mannosamine analogs, which are converted by the cell's biosynthetic machinery into the corresponding unnatural sialic acids and incorporated into cell surface glycans. mdpi.comrsc.org These unnatural sialic acids often contain bioorthogonal chemical handles (like azides or alkynes) that can be selectively tagged with probes for imaging or proteomic analysis. frontiersin.orgrsc.org
While CMP Sialic Acid, [Sialic-6-14C] itself is not an unnatural precursor, it is a vital tool for validating and quantifying the efficiency of these metabolic labeling strategies. By performing competition experiments with the radiolabeled natural substrate and the unnatural analog, researchers can determine the extent to which the engineered precursor is utilized by the sialic acid biosynthetic pathway. Furthermore, understanding the baseline metabolic flux of sialic acid, which can be precisely measured using [14C]-labeled precursors, is crucial for interpreting the results of metabolic labeling experiments and for designing more effective chemical biology tools to study sialoglycan function. frontiersin.org The development of these labeling techniques allows for the visualization of sialoglycans and provides insights into their roles in processes like cell adhesion and signaling. mdpi.comresearchgate.net
Regulation and Broader Biological Significance of Cmp Sialic Acid Metabolism
Transcriptional and Post-Translational Regulation of Key Enzymes in the CMP-Sialic Acid Pathway
The biosynthesis of CMP-sialic acid is a multi-step enzymatic process that is tightly controlled. The expression and activity of the enzymes involved are subject to both transcriptional and post-translational regulation, ensuring a balanced supply of this crucial nucleotide sugar.
The initial and rate-limiting step in sialic acid biosynthesis is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE). sci-hub.se The expression of the GNE gene is highly conserved among mammals and its activity is regulated by a feedback inhibition mechanism. sci-hub.se The downstream product, CMP-sialic acid, can bind to an allosteric site on the GNE enzyme, leading to a reduction in its enzymatic activity. nih.govuzh.chresearchgate.net This feedback loop is a crucial mechanism for maintaining cellular homeostasis of sialic acid. Mutations affecting this allosteric site can lead to the overproduction and excretion of sialic acid, a condition known as sialuria. sci-hub.senih.gov
Another key enzyme in the pathway is CMP-sialic acid synthetase (CMAS), which catalyzes the activation of sialic acid to CMP-sialic acid in the nucleus. frontiersin.orgnih.govoup.com The regulation of CMAS is less well understood, but recent studies have highlighted the role of microRNAs (miRNAs) in its post-transcriptional regulation. nih.gov Comprehensive profiling has identified specific miRNAs that can modulate CMAS levels, thereby impacting global sialylation. nih.gov Furthermore, the availability of sialic acid itself appears to influence the transcription of sialyltransferases, the enzymes that transfer sialic acid to glycoconjugates. researchgate.netnih.gov This suggests a coordinated regulatory network where the concentration of the donor substrate, CMP-sialic acid, can act as a sensor to modulate the expression of the enzymes that utilize it. nih.gov
The transport of CMP-sialic acid from the nucleus to the Golgi apparatus, where sialylation occurs, is mediated by the CMP-sialic acid transporter (CST), also known as SLC35A1. nih.govresearchgate.netplos.org The activity of this transporter is essential for proper glycosylation. Interestingly, recent research has identified an endogenous inhibitor of CST, 5-methyl CMP (m5CMP). plos.org The cellular levels of m5CMP are linked to RNA and DNA metabolism, suggesting a potential crosstalk between nucleic acid modifications and the regulation of cellular sialylation. plos.org
The final step of sialylation is catalyzed by a family of approximately 20 different sialyltransferases (STs) in humans. nih.govresearchgate.netnih.gov These enzymes are responsible for transferring sialic acid from CMP-sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, creating a diverse array of sialylated structures. researchgate.netfrontiersin.org The expression of STs is tissue-specific and developmentally regulated, contributing to the diversity of the "sialome" across different cell types and physiological states. researchgate.netoup.com The regulation of ST expression is complex and not fully elucidated, but it is clear that the availability of CMP-sialic acid plays a significant role. nih.gov
Interplay between CMP-Sialic Acid Metabolism and Cellular Signaling Pathways
The metabolic state of the CMP-sialic acid pathway is not an isolated cellular process but is intricately linked with various cellular signaling pathways. Alterations in sialylation can have profound effects on cell signaling, and conversely, signaling pathways can modulate the expression and activity of enzymes in the sialic acid pathway.
One of the well-documented connections is with the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and motility. nih.govspandidos-publications.com Several studies have demonstrated that the expression of certain sialyltransferases, such as ST6GAL1 and ST8SIA2, can influence the activity of the PI3K/Akt pathway in cancer cells. nih.gov For instance, overexpression of ST6GalNAcII has been shown to mediate the invasive properties of breast carcinoma through the PI3K/Akt/NF-κB signaling pathway. frontiersin.org Similarly, ST3GAL6 has been implicated in regulating α-2,3 sialylation via PI3K/Akt signaling in cancer progression. semanticscholar.org This interplay suggests that changes in cell surface sialylation can directly impact intracellular signaling cascades that are critical for cell behavior.
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that is influenced by sialylation. The MAPK/ERK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netmdpi.com Sialylation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can modulate their dimerization and subsequent activation of downstream signaling, including the MAPK and PI3K/Akt pathways. pnas.org In some contexts, increased sialylation can suppress receptor activation, while in others it may enhance it, highlighting the complex and context-dependent nature of this regulation. pnas.org
Furthermore, the metabolism of sialic acid itself can be influenced by cellular signaling. For example, oncogenic stimuli can lead to an increased flux of glucose-derived carbons into the hexosamine pathway and subsequently into sialic acid synthesis. acs.org This metabolic reprogramming supports the increased demand for sialylation in cancer cells.
The table below summarizes the interplay between key enzymes of the CMP-sialic acid pathway and major cellular signaling pathways.
| Enzyme/Metabolite | Interacting Signaling Pathway | Effect on Signaling | Reference |
| ST6GalNAcII | PI3K/Akt/NF-κB | Promotes invasion in breast carcinoma | frontiersin.org |
| ST6GAL1 | PI3K/Akt | Regulates cell invasiveness and chemoresistance in hepatocellular carcinoma | nih.gov |
| ST8SIA2 | PI3K/Akt | Regulates cell invasiveness and chemoresistance in hepatocellular carcinoma | nih.gov |
| ST3GAL6 | PI3K/Akt | Regulates α-2,3 sialylation and cancer progression | semanticscholar.org |
| Sialylated EGFR | MAPK/ERK, PI3K/Akt | Modulates receptor dimerization and activation | pnas.org |
Evolutionary Conservation and Divergence of Sialylation Machinery Across Species
The machinery for sialic acid biosynthesis and sialylation is a fascinating subject of evolutionary study, revealing both deep conservation and remarkable divergence across different species. nih.gov Sialic acids are predominantly found in deuterostomes (which include vertebrates) and some species of bacteria that interact with them. nih.gov Their presence is notably absent in plants and most invertebrates. nih.gov
The core enzymes of the sialic acid biosynthetic pathway, including GNE, N-acetylneuraminate synthase (NANS), and CMAS, show a degree of conservation, suggesting an ancient origin for this metabolic capability. nih.gov Phylogenetic analyses indicate that the sialylation machinery has a complex evolutionary history, with evidence for both vertical inheritance and horizontal gene transfer, particularly in bacteria. asm.org
While the fundamental enzymatic machinery is conserved, the diversity of sialic acid structures and the expression patterns of sialyltransferases exhibit significant divergence even between closely related species. researchgate.netucsd.edu For instance, humans and other great apes show differences in their sialic acid biology, most notably the human-specific loss of the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.gov This enzyme is responsible for converting N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc). As a result, humans primarily express Neu5Ac, while most other mammals express both Neu5Ac and Neu5Gc. oup.com This seemingly subtle difference has significant implications for host-pathogen interactions and immune responses. oup.com
The family of sialyltransferases has undergone extensive gene duplication and diversification throughout vertebrate evolution, leading to a large repertoire of enzymes with distinct substrate specificities and linkage preferences. nih.govresearchgate.netoup.com This diversification has allowed for the generation of a vast array of sialylated glycans, contributing to the complexity of the "sialome" in different species and tissues. oup.com The evolutionary rates of different sialyltransferase families vary, with some showing high conservation while others have evolved more rapidly, likely driven by selective pressures from pathogens. nih.gov
The table below provides a comparative overview of key components of the sialylation machinery across different species.
| Component | Humans | Chimpanzees | Rodents | Bacteria | Key Features | Reference |
| Sialic Acid Type | Primarily Neu5Ac | Neu5Ac and Neu5Gc | Neu5Ac and Neu5Gc | Varies | Human-specific loss of CMAH gene | nih.govoup.com |
| Sialyltransferases (STs) | ~20 distinct enzymes | Similar number to humans | Similar number to humans | Varies, often acquired by HGT | Extensive gene duplication and diversification in vertebrates | nih.govresearchgate.net |
| Siglecs | Family of sialic acid-binding lectins | Similar to humans with some differences | Orthologs of human Siglecs | Absent | Rapid evolution of Sia-binding domains in primates | ucsd.edu |
| Sialic Acid Catabolism | Present | Present | Present | Present in some species | Different catabolic pathways exist (canonical and Bacteroidetes paradigm) | asm.org |
Mechanistic Role in Fundamental Cellular Processes (e.g., cell adhesion, immune modulation through glycosylation)
The terminal position and negative charge of sialic acids on the cell surface glycocalyx endow them with a crucial role in mediating a wide range of fundamental cellular processes.
Cell Adhesion: Sialylation plays a dual role in cell adhesion. The dense negative charge provided by sialic acids can create electrostatic repulsion between cells, thereby modulating cell-cell interactions. nih.govnih.gov For example, the polysialylation of the neural cell adhesion molecule (NCAM) reduces its adhesive properties, which is important for neuronal development and plasticity. nih.gov Conversely, specific sialylated glycans can act as ligands for cell adhesion molecules. The selectin family of lectins, expressed on endothelial cells and leukocytes, recognizes sialylated and fucosylated glycans, such as sialyl-Lewis x, mediating the initial steps of leukocyte rolling and adhesion to the endothelium during inflammation. oup.com Aberrant sialylation on cancer cells can mimic these ligands, facilitating their adhesion to endothelial cells and promoting metastasis. nih.gov
Immune Modulation: Sialic acids are key players in the regulation of the immune system, acting as "self-associated molecular patterns" (SAMPs). nih.govfrontiersin.org By decorating the cell surface, sialic acids can mask underlying antigenic structures, preventing their recognition by the immune system. nih.gov This "antigen masking" is a mechanism employed by both host cells to maintain self-tolerance and by cancer cells and pathogens to evade immune surveillance. nih.govfrontiersin.org
Furthermore, sialic acids serve as ligands for the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which are primarily expressed on immune cells. frontiersin.orgfrontiersin.orgmdpi.com Most Siglecs possess intracellular inhibitory motifs (ITIMs) that, upon binding to sialic acids, trigger inhibitory signaling pathways. frontiersin.org This interaction helps to dampen immune responses and maintain immune homeostasis. Cancer cells often exhibit hypersialylation, which allows them to engage Siglecs on immune cells like natural killer (NK) cells and T cells, thereby suppressing their anti-tumor activity. frontiersin.orgmdpi.com For instance, the interaction between sialylated ligands on tumor cells and Siglec-7 or Siglec-9 on NK cells can inhibit NK cell-mediated cytotoxicity. frontiersin.org Similarly, the engagement of Siglec-10 on macrophages by CD24 on cancer cells can transmit a "don't eat me" signal, preventing phagocytosis. frontiersin.org
The table below details the mechanistic roles of CMP-sialic acid-dependent glycosylation in key cellular processes.
| Cellular Process | Mechanism | Key Molecules Involved | Outcome | Reference |
| Cell Adhesion | Electrostatic repulsion | Polysialic acid on NCAM | Reduced cell-cell adhesion, important for neural plasticity | nih.gov |
| Ligand for selectins | Sialyl-Lewis x | Leukocyte rolling and adhesion during inflammation; cancer cell metastasis | oup.comnih.gov | |
| Immune Modulation | Antigen masking | Sialoglycans on cell surface | Evasion of immune recognition by host cells and pathogens | nih.govfrontiersin.org |
| Engagement of inhibitory Siglec receptors | Sialylated ligands, Siglec-7, Siglec-9, Siglec-10 | Suppression of NK cell and T cell activity; inhibition of macrophage phagocytosis | frontiersin.orgfrontiersin.orgmdpi.com | |
| Regulation of complement pathway | Factor H binding to sialic acids | Inhibition of the alternative complement pathway on host cells | nih.govfrontiersin.org |
Future Directions and Emerging Research Avenues in Cmp Sialic Acid, Sialic 6 14c Research
The radiolabeled compound Cytidine (B196190) 5'-monophosphate Sialic Acid, [Sialic-6-14C] (CMP-[14C]Sialic Acid), remains an indispensable tool in glycobiology. Its unique ability to allow for the sensitive and specific tracking of sialic acid metabolism continues to drive research forward. Emerging avenues of investigation are focused on refining detection methodologies, discovering novel metabolic pathways, exploring sialylation in a broader range of organisms, and integrating high-throughput techniques to unravel the complexities of the sialome.
Q & A
Q. Advanced Research Focus
- Hypothesis-Driven Design : Apply the PICO framework (Population: e.g., cell type; Intervention: labeled substrate; Comparison: unlabeled controls; Outcome: flux rate) to structure objectives .
- Tracer Techniques : Use pulse-chase experiments with LC-MS/MS to quantify incorporation into sialylated glycans. Normalize data to total protein content to account for cell variability .
- Controls : Include negative controls (e.g., sialyltransferase inhibitors) and isotopic dilution assays to validate specificity .
What methodologies resolve contradictions in reported kinetic parameters (e.g., K_m) for CMP Sialic Acid utilization by sialyltransferases?
Advanced Research Focus
Discrepancies often arise from assay conditions. A systematic approach includes:
- Variable Standardization : Document buffer pH, ionic strength, and temperature, as these affect enzyme activity .
- Data Harmonization : Use the Michaelis-Menten equation with nonlinear regression tools (e.g., GraphPad Prism) to avoid linearization errors .
- Cross-Validation : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
How can researchers optimize the synthesis of CMP Sialic Acid, [Sialic-6-14C] for in vitro studies?
Q. Basic Research Focus
- Enzymatic Synthesis : Use recombinant CMP-sialic acid synthetase with [¹⁴C]-Sialic acid. Monitor reaction progress via HPLC coupled with scintillation counting .
- Purification : Employ anion-exchange chromatography to isolate CMP Sialic Acid from unreacted substrates. Validate purity via UV-Vis (260 nm) and radiochemical purity >98% .
What statistical approaches are recommended for analyzing dose-response relationships in CMP Sialic Acid transport studies?
Q. Advanced Research Focus
- Nonlinear Modeling : Fit data to sigmoidal dose-response curves (variable slope) using software like R or Python’s SciPy .
- Error Propagation : Account for radiochemical decay in error calculations using the Monte Carlo method .
- Reproducibility : Report effect sizes with 95% confidence intervals and use ANOVA for multi-group comparisons .
How should researchers address low signal-to-noise ratios in radiolabeled CMP Sialic Acid uptake assays?
Q. Basic Research Focus
- Signal Enhancement : Pre-treat cells with neuraminidase to increase substrate accessibility .
- Background Reduction : Use quenching agents (e.g., sodium borohydride) to minimize nonspecific binding .
- Detection Limits : Calculate the minimum detectable activity (MDA) using the Currie equation to validate assay sensitivity .
What are best practices for integrating CMP Sialic Acid, [Sialic-6-14C] data into computational models of glycosylation pathways?
Q. Advanced Research Focus
- Model Parameterization : Use steady-state kinetic data (e.g., V_max, K_m) to constrain Ordinary Differential Equation (ODE) models .
- Sensitivity Analysis : Identify rate-limiting steps via Sobol indices or Morris screening .
- Validation : Compare model predictions with independent datasets (e.g., glycomics profiles) .
How to ethically handle discrepancies between in vitro and in vivo findings using CMP Sialic Acid, [Sialic-6-14C]?
Q. Advanced Research Focus
- Contextual Analysis : Evaluate differences in substrate availability, compartmentalization, or enzyme isoforms between systems .
- Transparency : Disclose limitations in the discussion section, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Follow-Up Studies : Propose targeted in vivo imaging (e.g., PET with ¹¹C analogs) to bridge the gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
